6,8-dimethyl-2,4-bis(sulfanylidene)-1H-pyrimido[4,5-d][1,3]thiazine-5,7-dione
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Overview
Description
6,8-dimethyl-2,4-bis(sulfanylidene)-1H-pyrimido[4,5-d][1,3]thiazine-5,7-dione is a heterocyclic compound with a complex structure that includes sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-2,4-bis(sulfanylidene)-1H-pyrimido[4,5-d][1,3]thiazine-5,7-dione typically involves multi-step reactions starting from simpler precursors. The key steps often include the formation of the pyrimidine and thiazine rings, followed by the introduction of the sulfanylidene groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,8-dimethyl-2,4-bis(sulfanylidene)-1H-pyrimido[4,5-d][1,3]thiazine-5,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
6,8-dimethyl-2,4-bis(sulfanylidene)-1H-pyrimido[4,5-d][1,3]thiazine-5,7-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-2,4-bis(sulfanylidene)-1H-pyrimido[4,5-d][1,3]thiazine-5,7-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with sulfur and nitrogen atoms, such as:
- 2,6-dimethylbenzo[1,2-d:4,5-d’]bisthiazole
- 4,10-dithia-6,12-diazatricyclo[7.3.0.0^3,7]dodeca-1,3(7),5,8,11-pentaene
Uniqueness
6,8-dimethyl-2,4-bis(sulfanylidene)-1H-pyrimido[4,5-d][1,3]thiazine-5,7-dione is unique due to its specific arrangement of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
CAS No. |
71266-56-3 |
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Molecular Formula |
C8H7N3O2S3 |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
6,8-dimethyl-2,4-bis(sulfanylidene)-1H-pyrimido[4,5-d][1,3]thiazine-5,7-dione |
InChI |
InChI=1S/C8H7N3O2S3/c1-10-4-3(5(12)11(2)8(10)13)6(14)16-7(15)9-4/h1-2H3,(H,9,15) |
InChI Key |
GTMWCSIBGAXJMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)C(=S)SC(=S)N2 |
Origin of Product |
United States |
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